molecular formula C9H11N5O3 B13710551 4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 59225-09-1

4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B13710551
CAS No.: 59225-09-1
M. Wt: 237.22 g/mol
InChI Key: PTYNTPJRMYLKLZ-UHFFFAOYSA-N
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Description

3-Amino-4-(methoxymethyl)-6-methyl-5-nitropyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 3-Amino-4-(methoxymethyl)-6-methyl-5-nitropyrazolo[3,4-b]pyridine includes a pyrazolo[3,4-b]pyridine core with amino, methoxymethyl, methyl, and nitro substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(methoxymethyl)-6-methyl-5-nitropyrazolo[3,4-b]pyridine typically involves the construction of the pyrazolopyridine core followed by the introduction of the substituents. One common method involves the reaction of 3-amino-4-methylpyridine with appropriate reagents to introduce the methoxymethyl and nitro groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(methoxymethyl)-6-methyl-5-nitropyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-Amino-4-(methoxymethyl)-6-methyl-5-aminopyrazolo[3,4-b]pyridine .

Scientific Research Applications

3-Amino-4-(methoxymethyl)-6-methyl-5-nitropyrazolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-4-(methoxymethyl)-6-methyl-5-nitropyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methylpyridine: A simpler analog with similar core structure but lacking the methoxymethyl and nitro groups.

    4-Methoxymethyl-6-methyl-5-nitropyridine: Another related compound with different substitution patterns.

Uniqueness

3-Amino-4-(methoxymethyl)-6-methyl-5-nitropyrazolo[3,4-b]pyridine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

59225-09-1

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine

InChI

InChI=1S/C9H11N5O3/c1-4-7(14(15)16)5(3-17-2)6-8(10)12-13-9(6)11-4/h3H2,1-2H3,(H3,10,11,12,13)

InChI Key

PTYNTPJRMYLKLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NNC(=C2C(=C1[N+](=O)[O-])COC)N

Origin of Product

United States

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